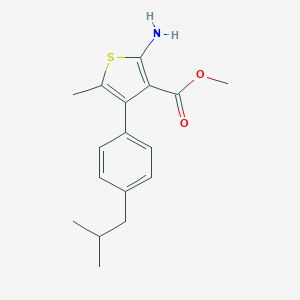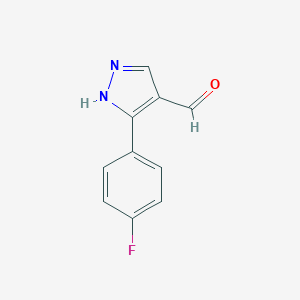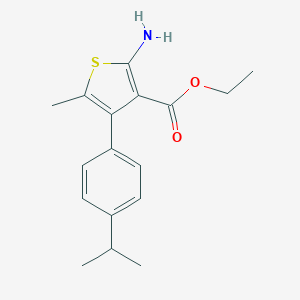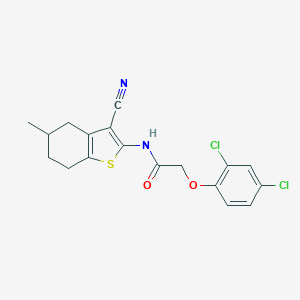![molecular formula C29H20Cl2N2O3S B442690 METHYL 2-({[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B442690.png)
METHYL 2-({[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-({[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the quinoline and thiophene rings, followed by the introduction of the substituents. One common synthetic route involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the Rings: The quinoline and thiophene rings are then coupled through a series of reactions that introduce the necessary substituents, including the 2,4-dichlorophenyl and 4-methylphenyl groups.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-({[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may result in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
METHYL 2-({[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of METHYL 2-({[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 2-({[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE
- Methyl 4-((2-(2,4-dichlorophenyl)-4-quinolinyl)carbonyl)amino)-3-thiophenecarboxylate
- Methyl 2-((2-(2,4-dichlorophenyl)-4-quinolinyl)carbonyl)amino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the 2,4-dichlorophenyl group and the 4-methylphenyl group, along with the quinoline and thiophene rings, contribute to its unique reactivity and biological activity.
Propiedades
Fórmula molecular |
C29H20Cl2N2O3S |
|---|---|
Peso molecular |
547.4g/mol |
Nombre IUPAC |
methyl 2-[[2-(2,4-dichlorophenyl)quinoline-4-carbonyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C29H20Cl2N2O3S/c1-16-7-9-17(10-8-16)22-15-37-28(26(22)29(35)36-2)33-27(34)21-14-25(20-12-11-18(30)13-23(20)31)32-24-6-4-3-5-19(21)24/h3-15H,1-2H3,(H,33,34) |
Clave InChI |
IFZCCQRPXJCCSA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442608.png)
![METHYL 4-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B442609.png)


![Methyl 2-({[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442614.png)


![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2,2-diphenylacetamide](/img/structure/B442619.png)
![11-(3,4-dichlorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442621.png)

![Propyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442627.png)
![ethyl 2-[[3-(trifluoromethyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442628.png)

